molecular formula C16H20N2O3S B2761276 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 868215-89-8

2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2761276
M. Wt: 320.41
InChI Key: WUCAEZJNTSSVRW-UHFFFAOYSA-N
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Description

“2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the CAS number 868215-89-812. It has a molecular formula of C16H20N2O3S and a molecular weight of 320.412.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H20N2O3S2. However, the detailed structural analysis is not available in the resources I have.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.


Scientific Research Applications

Antimalarial Activity

The compound's structure is related to a series of derivatives synthesized for antimalarial activity. These derivatives, including acetamides, have shown significant activity against resistant strains of malaria parasites and possess pharmacokinetic properties that suggest potential for extended protection against infection (Werbel et al., 1986).

Antimicrobial and Hemolytic Activity

Similar acetamide derivatives have been evaluated for their antimicrobial and hemolytic activities. Some of these compounds displayed active properties against various microbial species and showed potential for biological screening and applications (Gul et al., 2017).

Muscarinic Agonist Activity

Substituted acetamides, closely related to the compound , were studied for their muscarinic agonist activity. These compounds have demonstrated partial agonistic effects, mimicking acetylcholine by binding directly to cholinoreceptors (Pukhalskaya et al., 2010).

Antifungal Agents

Derivatives of morpholin-3-yl-acetamide, similar to the compound of interest, have been identified as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species (Bardiot et al., 2015).

Antioxidant Activity

Compounds structurally related to 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide have been investigated for their antioxidant properties. These studies involve evaluating their free radical scavenging activity and understanding their mechanisms through experimental and theoretical methods (Boudebbous et al., 2021).

Antitumor Activity

Similar acetamide derivatives have been synthesized and evaluated for their antitumor activities, showing potential against various cancer cell lines. These compounds have been part of extensive research for their broad-spectrum antitumor activity and molecular docking studies (Al-Suwaidan et al., 2016).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide, structurally similar to the compound , has been investigated as a corrosion inhibitor for mild steel in acidic environments. This application is crucial in the field of material science and engineering (Nasser & Sathiq, 2016).

Anti-Inflammatory Agents

Derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid, related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory activity. These studies include both in vitro and in vivo evaluations and molecular docking to assess their binding affinity (Nikalje et al., 2015).

properties

IUPAC Name

2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9-5-10(2)15(11(3)6-9)17-13(19)7-18-14(20)8-22-12(4)16(18)21/h5-6,12H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCAEZJNTSSVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide

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